4-Chloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine
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Overview
Description
4-Chloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 6th position on the thieno[3,2-d]pyrimidine ring. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to achieve cyclization and form the thienopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The thienopyrimidine ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thienopyrimidine derivatives, while oxidation reactions can produce thienopyrimidine oxides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of specific enzymes and biological pathways.
Medicine: For its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities
Industry: In the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as dihydrofolate reductase (DHFR), and interfere with cellular processes like nucleotide biosynthesis. Additionally, it may modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine include:
- 2-Chloro-4-(trifluoromethyl)pyridine
- 6-Substituted Thieno[2,3-d]pyrimidines
- Thioxopyrimidines and their condensed analogs .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a trifluoromethyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2S/c8-6-5-3(12-2-13-6)1-4(14-5)7(9,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUDDGUXTZLHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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